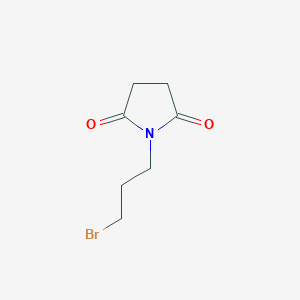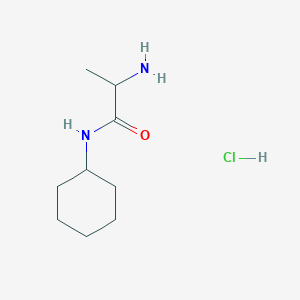
3-Bromo-2,4-dimetoxi piridina
Descripción general
Descripción
3-Bromo-2,4-dimethoxypyridine is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with two methoxy groups at the 2 and 4 positions and a bromine atom at the 3 position. This compound appears as a pale yellow to white crystalline powder and has various applications in the fields of chemistry, pharmacy, and materials science.
Aplicaciones Científicas De Investigación
3-Bromo-2,4-dimethoxypyridine has several applications in scientific research:
Synthesis of Complex Organic Compounds: It is used as an intermediate in the synthesis of various bipyridyl derivatives and oligo (N-phenyl-m-aniline) derivatives.
High-Pressure Reactions: The compound demonstrates reactivity under high-pressure conditions, leading to the formation of novel adducts.
Pharmaceutical Research:
Antioxidant Synthesis: The compound is used in the preparation of antioxidants, such as 6-substituted-2,4-dimethyl-3-pyridinols.
Métodos De Preparación
The synthesis of 3-Bromo-2,4-dimethoxypyridine typically involves the bromination of 2,4-dimethoxypyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperatures to ensure the selective bromination at the 3 position .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
3-Bromo-2,4-dimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include organometallic compounds and amines.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,4-dimethoxypyridine depends on its specific application. In coupling reactions, the bromine atom is typically involved in the formation of a new carbon-carbon bond through a palladium-catalyzed process. The methoxy groups can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparación Con Compuestos Similares
3-Bromo-2,4-dimethoxypyridine can be compared with other similar compounds such as:
2-Bromo-3,4-dimethoxypyridine: This compound has the bromine atom at the 2 position and methoxy groups at the 3 and 4 positions.
3-Bromo-2,6-dimethoxypyridine: This compound has methoxy groups at the 2 and 6 positions.
The uniqueness of 3-Bromo-2,4-dimethoxypyridine lies in its specific substitution pattern, which provides distinct electronic and steric properties, making it suitable for particular synthetic applications.
Propiedades
IUPAC Name |
3-bromo-2,4-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-4-9-7(11-2)6(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPDFYKTAZWYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541826 | |
| Record name | 3-Bromo-2,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96246-00-3 | |
| Record name | 3-Bromo-2,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)





